molecular formula C24H19F2N3O4S B13385184 2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B13385184
M. Wt: 483.5 g/mol
InChI Key: FIDLLEYNNRGVFR-UHFFFAOYSA-N
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Description

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which includes multiple functional groups such as fluorine atoms, a benzothiepin ring, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiepin Ring: The initial step involves the synthesis of the benzothiepin ring system. This can be achieved through a cyclization reaction of a suitable precursor, such as a dibenzothiepin derivative, under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Triazatricyclo Framework: The triazatricyclo framework is constructed through a series of cyclization reactions involving nitrogen-containing precursors.

    Final Assembly: The final step involves the coupling of the benzothiepin and triazatricyclo intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. Green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the benzothiepin ring, using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaOH, KCN, NH3 (Ammonia)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Reduced benzothiepin derivatives

    Substitution: Fluorine-substituted derivatives

Scientific Research Applications

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. For instance, in the context of its antiviral activity, it inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, thereby blocking viral RNA transcription and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione lies in its combination of the benzothiepin ring, fluorine atoms, and triazatricyclo framework, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H19F2N3O4S

Molecular Weight

483.5 g/mol

IUPAC Name

2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2

InChI Key

FIDLLEYNNRGVFR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Origin of Product

United States

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